molecular formula C19H13N5OS B603863 methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether CAS No. 1010921-25-1

methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether

Cat. No.: B603863
CAS No.: 1010921-25-1
M. Wt: 359.4g/mol
InChI Key: PLRWXBZTIJZBKY-UHFFFAOYSA-N
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Description

Methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a complex heterocyclic compound that combines several pharmacologically active moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-quinolinecarboxaldehyde with thiosemicarbazide to form a quinoline-thiosemicarbazone intermediate. This intermediate is then cyclized with hydrazine hydrate to form the triazolothiadiazole core. The final step involves the etherification of the phenyl group with methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development .

Medicine

In medicinal chemistry, methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is investigated for its potential therapeutic applications. It has demonstrated antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The triazole and thiadiazole rings can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . These interactions lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[6-(2-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is unique due to the presence of the ether linkage, which can influence its solubility, stability, and overall biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacokinetic and pharmacodynamic profiles .

Properties

CAS No.

1010921-25-1

Molecular Formula

C19H13N5OS

Molecular Weight

359.4g/mol

IUPAC Name

3-(2-methoxyphenyl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H13N5OS/c1-25-16-9-5-3-7-13(16)17-21-22-19-24(17)23-18(26-19)15-11-10-12-6-2-4-8-14(12)20-15/h2-11H,1H3

InChI Key

PLRWXBZTIJZBKY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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